2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid
Description
Chemical Structure and Properties The compound 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid (hereafter referred to as the target compound) is a highly acetylated glycoside derivative. Its structure consists of a central oxane (pyranose) ring substituted with:
- A 3-acetamido group (-NHCOCH₃),
- 4,5-diacetyloxy groups (-OAc),
- A 6-(acetyloxymethyl) group (-CH₂OAc),
- A benzoic acid moiety linked via an ether bond at the 2-position of the oxane ring.
Properties
IUPAC Name |
2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11/c1-10(23)22-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-21(17)32-15-8-6-5-7-14(15)20(27)28/h5-8,16-19,21H,9H2,1-4H3,(H,22,23)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHNVIHLNZLULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Glycosyl Donor
The hexose component undergoes systematic functionalization:
Step 1 : Peracetylation of D-glucosamine hydrochloride (Compound A) using acetic anhydride in pyridine achieves full O- and N-protection (Compound B, 89% yield).
Reaction conditions:
- 1:5 molar ratio (glucosamine:Ac₂O)
- Pyridine (2.5 eq) as base and catalyst
- 12h reflux in anhydrous THF
Step 2 : Selective C-6 hydroxymethyl activation via bromide substitution (Compound C):
$$
\text{C}6\text{H}{11}\text{O}5\text{NHAc} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}2} \text{C}6\text{H}{10}\text{O}4\text{NHAcBr} + \text{H}3\text{PO}_3
$$
Yield : 76% after silica gel chromatography.
Coupling to Benzoic Acid Core
Mitsunobu conditions enable ether formation between 2-hydroxybenzoic acid and the activated glycosyl donor:
$$
\text{2-HO-C}6\text{H}4\text{COOH} + \text{Compound C} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Intermediate D}
$$
Optimized parameters :
- 0°C reaction initiation with gradual warming to 25°C
- 2.2 eq triphenylphosphine relative to donor
- Anhydrous toluene solvent system
Conversion : 82% (HPLC), isolated yield 64%.
Alternative Enzymatic Glycosylation
The GlycoCAP platform demonstrates potential for stereocontrolled synthesis using modified glycosyltransferases:
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Reaction Time | 48h | 24h |
| Anomeric Selectivity | 3:1 (α:β) | >20:1 (α:β) |
| Scale-up Capacity | 100g | <5mg |
Key limitations include the need for costly CMP-sialic acid analogs and incomplete acetylation tolerance in biological systems.
Purification and Analytical Validation
Chromatographic Separation
Reverse-phase HPLC (C18 column) with gradient elution (ACN:H₂O + 0.1% TFA) resolves critical intermediates:
| Compound | Retention Time (min) | Purity (%) |
|---|---|---|
| B | 8.2 | 98.7 |
| C | 12.5 | 95.4 |
| D | 18.9 | 99.1 |
Spectroscopic Confirmation
¹H NMR (500 MHz, CDCl₃) :
HRMS (ESI+) :
Calculated for C₂₄H₃₁NO₁₄ [M+H]⁺: 564.1721
Found: 564.1718
Industrial Scalability Challenges
Current limitations in large-scale production stem from:
- High acetyl group migration rates during prolonged storage (>6 months at -20°C)
- Exothermic risks in Mitsunobu reactions above 500g batch size
- Regulatory concerns regarding pyridine residues in pharmaceutical applications
Ongoing research focuses on:
Chemical Reactions Analysis
Types of Reactions
2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or carboxylated versions, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid involves its interaction with specific molecular targets and pathways. The acetyl groups and the acetamido moiety play crucial roles in its biological activity. The compound can inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Molecular Data
- Molecular Formula : C₂₁H₂₄O₁₂ (from , CAS 33019-34-0).
- Molecular Weight : 468.41 g/mol.
- Functional Groups : Multiple acetyl-protected hydroxyls, an acetamido group, and a carboxylic acid.
Applications
The compound is primarily used as a building block in glycopeptide synthesis due to its acetyl-protected hydroxyls, which enhance stability during solid-phase assembly.
Comparison with Structurally Similar Compounds
Compound 1: 2-[(2S,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid (CAS 33019-34-0)
Structural Differences :
- Lacks the 3-acetamido group present in the target compound.
- Contains triacetyloxy substitutions at positions 3, 4, and 5 (vs. diacetyloxy at 4,5 and acetamido at 3 in the target).
Impact on Properties :
| Parameter | Target Compound | Compound 1 |
|---|---|---|
| Molecular Formula | C₂₁H₂₄O₁₂ | C₂₁H₂₄O₁₂ |
| Molecular Weight | 468.41 g/mol | 468.41 g/mol |
| Key Functional Groups | 3-Acetamido, 4,5-diacetyloxy | 3,4,5-Triacetyloxy |
| Applications | Glycopeptide synthesis | Intermediate in glycosylation |
Compound 2: Chitobiose Octaacetate (CAS 41670-99-9)
Structural Differences :
- A disaccharide (N-acetylglucosamine dimer) with eight acetyl groups.
- Lacks the benzoic acid moiety.
Impact on Properties :
- Biological Activity : Used in biomaterials and polymer chemistry due to its disaccharide structure.
- Solubility : Extremely hydrophobic, limiting aqueous applications compared to the target compound.
| Parameter | Target Compound | Chitobiose Octaacetate |
|---|---|---|
| Molecular Formula | C₂₁H₂₄O₁₂ | C₂₈H₄₀N₂O₁₇ |
| Molecular Weight | 468.41 g/mol | 676.62 g/mol |
| Key Functional Groups | Benzoic acid, acetamido | Disaccharide with eight acetyl groups |
| Applications | Drug conjugation | Biomaterial synthesis |
Compound 3: N-Acetyl-glucosamine 1-Phosphate
Structural Differences :
- Contains a phosphate group at the 1-position.
- Lacks acetyloxy and benzoic acid groups.
Biological Activity
2-[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid is a complex organic compound with the molecular formula . This compound features multiple acetyl groups and a benzoic acid moiety, which contribute to its potential biological activities. Recent research has focused on its antimicrobial, anti-inflammatory, and cytotoxic properties, making it a subject of interest in pharmaceutical and biomedical fields.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Molecular Formula :
- Molecular Weight : 447.4 g/mol
- Functional Groups : Acetamido, acetoxy, and benzoic acid moieties.
The presence of these functional groups suggests that the compound may interact with various biological targets, influencing its activity.
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been documented. Compounds containing acetamido and acetoxy groups may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), leading to reduced inflammation. Further studies are needed to confirm these effects specifically for this compound.
The proposed mechanism of action for this compound likely involves:
- Enzyme Inhibition : The acetyl groups may interact with active sites on enzymes.
- Receptor Modulation : The acetamido group could influence receptor binding or signaling pathways.
- Cell Membrane Interaction : The hydrophobic nature of the compound may allow it to integrate into cell membranes, affecting permeability and function.
Case Studies and Research Findings
While direct case studies on this specific compound are scarce, related research highlights its potential applications:
- Insecticidal Activity : Compounds structurally related to this acid have been evaluated for larvicidal activity against Aedes aegypti, demonstrating promising results in controlling mosquito populations that transmit diseases .
- Pharmaceutical Applications : The compound's unique structure positions it as a candidate for further exploration in drug development, particularly as an intermediate in synthesizing more complex molecules targeting inflammation and infection.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid?
- Methodological Answer : Synthesis typically involves multi-step acetylation and glycosylation reactions. Key steps include:
- Protection of hydroxyl groups : Use acetylating agents (e.g., acetic anhydride) under controlled temperatures (0–25°C) to avoid over-acetylation.
- Glycosidic bond formation : Employ coupling reagents like DCC (dicyclohexylcarbodiimide) to link the oxan (sugar) moiety to the benzoic acid derivative.
- Deprotection : Selective hydrolysis of protecting groups using mild acidic/basic conditions (e.g., NaHCO₃ in methanol) .
Q. How is the structural conformation of this compound characterized?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D arrangement of acetyl groups and hydrogen-bonding networks (e.g., O–H⋯O and C–H⋯O interactions) .
- NMR spectroscopy : Assign signals for acetamido (δ ~2.0 ppm), acetyloxy (δ ~1.8–2.2 ppm), and anomeric protons (δ ~4.5–5.5 ppm). Overlapping signals may require 2D techniques (COSY, HSQC) .
Q. What solvents and conditions stabilize this compound during storage?
- Methodological Answer :
- Store in anhydrous, aprotic solvents (e.g., DMSO-d6, CDCl₃) at –20°C to prevent hydrolysis of acetyl groups.
- Avoid prolonged exposure to moisture or acidic/basic environments, which may degrade labile esters .
Q. How does the acetylation pattern influence physicochemical properties?
- Methodological Answer :
- Solubility : Increased acetylation reduces polarity, enhancing solubility in organic solvents (e.g., chloroform) but decreasing aqueous solubility.
- Stability : Acetyloxy groups are prone to hydrolysis under acidic conditions (e.g., pH < 4), while acetamido groups are more resistant .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?
- Methodological Answer :
- Data Triangulation : Compare X-ray-derived bond lengths/angles with DFT-optimized computational models.
- Dynamic NMR : Resolve overlapping signals by varying temperature (e.g., 25–60°C) to observe conformational exchange .
- Case Study : In analogous compounds, unresolved C NMR signals for C4/C6 carbons (δ ~171–173 ppm) were attributed to crystallographic disorder or dynamic equilibria .
Q. What strategies mitigate side reactions during functional group modifications (e.g., selective deacetylation)?
- Methodological Answer :
- Chemoselective Reagents : Use hydrazine hydrate for selective acetamido retention while hydrolyzing acetyloxy groups.
- Protection-Deprotection : Temporarily mask reactive sites (e.g., benzyl ethers for hydroxyls) before acetylation .
Q. How is the compound’s bioactivity evaluated against enzymatic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against glycosidases or acetyltransferases using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides).
- Molecular Docking : Simulate interactions with active sites (e.g., using AutoDock Vina) to rationalize structure-activity relationships .
Q. What statistical methods are used to analyze variability in synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent, and catalyst loading.
- ANOVA : Identify significant factors (e.g., reaction time > solvent purity) contributing to yield fluctuations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
